

Ulonivirine and Islatravir: A Comparative Analysis of Drug-Drug Interaction Potential

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the drug-drug interaction (DDI) potential of two investigational antiretroviral agents, **ulonivirine** (MK-8507) and islatravir (MK-8591). The information presented is based on available preclinical and clinical data, including findings from a recent Phase 1 study directly evaluating the interaction between these two compounds.

Executive Summary

Islatravir, a nucleoside reverse transcriptase translocation inhibitor (NRTTI), exhibits a low potential for clinically significant drug-drug interactions. Its primary metabolic pathway via adenosine deaminase and minimal impact on major cytochrome P450 (CYP) enzymes and drug transporters underpin this favorable profile. **Ulonivirine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has also demonstrated a favorable drug-drug interaction profile in preliminary studies, with no clinically meaningful interactions observed when co-administered with islatravir. However, complete in vitro and clinical data on its metabolic and transporter-related properties are not yet fully available in peer-reviewed literature.

Introduction

The development of novel antiretroviral therapies with simplified dosing regimens and favorable safety profiles is a key objective in HIV treatment. **Ulonivirine** and islatravir are both being investigated for long-acting HIV treatment regimens. Understanding their potential for drug-



drug interactions is crucial for their safe and effective use in combination with other medications.

Mechanisms of Action

- **Ulonivirine** (MK-8507): A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the HIV-1 reverse transcriptase, leading to allosteric inhibition of the enzyme.[1]
- Islatravir (MK-8591): A nucleoside reverse transcriptase translocation inhibitor (NRTTI). After
 intracellular phosphorylation to its active triphosphate form, islatravir is incorporated into the
 viral DNA by reverse transcriptase. It then causes immediate chain termination by blocking
 the enzyme's translocation, a distinct mechanism from traditional nucleoside reverse
 transcriptase inhibitors (NRTIs).

Metabolic Pathways and Drug Transporters

A critical aspect of a drug's DDI potential lies in its metabolic pathways and its interaction with drug transporters.

Islatravir

In vitro and clinical studies have consistently demonstrated that islatravir has a low propensity for engaging in clinically significant DDIs.

- Metabolism: Islatravir is primarily eliminated through a balance of renal excretion and metabolism mediated by adenosine deaminase.[2][3][4][5] It is not significantly metabolized by cytochrome P450 (CYP) enzymes.[2][3][4][5]
- CYP Enzymes: In vitro studies have shown that islatravir is not an inhibitor or inducer of major CYP isoforms, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4, at clinically relevant concentrations.[2][3][4][5]
- Drug Transporters: Islatravir is not a significant inhibitor of key drug transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporting polypeptides (OATP1B1, OATP1B3), organic cation transporter 2 (OCT2), and multidrug and toxin extrusion proteins (MATE1, MATE2-K).[2][3][4][5]



Ulonivirine

Data on the metabolic profile of **ulonivirine** is emerging.

- Metabolism: The specific metabolic pathways of ulonivirine are not yet fully detailed in published literature.
- CYP Enzymes: A Phase 1 study showed that ulonivirine did not have a clinically meaningful
 effect on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate, suggesting a
 low potential for CYP3A4 inhibition in vivo. One source has mentioned a potential for
 CYP3A4 induction, but quantitative data (e.g., IC50 or Ki values) are not yet available.
- Drug Transporters: Comprehensive data on the interaction of **ulonivirine** with various drug transporters are not yet publicly available.

Head-to-Head Drug-Drug Interaction Study

A Phase 1, open-label study was conducted to evaluate the drug-drug interaction between multiple weekly doses of **ulonivirine** and single doses of islatravir in healthy adults. The findings were presented at the 13th International AIDS Society Conference on HIV Science (IAS 2025).[3][4]

Conclusion of the study: The co-administration of **ulonivirine** and islatravir was well-tolerated, and no clinically meaningful drug-drug interactions were observed.[3][4]

Note: The full, peer-reviewed manuscript with detailed pharmacokinetic data and experimental protocols from this study is not yet available. The information presented is based on the conference abstract and report.

Data Presentation

The following tables summarize the available quantitative data on the DDI potential of islatravir. As detailed quantitative data for **ulonivirine** from in vitro studies are not yet publicly available, a direct comparison table is not feasible at this time.

Table 1: In Vitro DDI Potential of Islatravir



| Paramet er | CYP1A2 | CYP2B6 | CYP2C8 | CYP2C9 | CYP2C1 9 | CYP2D6 | СҮРЗА4 |
|---|------------------------------------|------------------------------------|-----------------|-----------------|-----------------|-----------------|------------------------------------|
| Reversibl e Inhibition (IC50, μM) | >100 | >100 | >100 | >100 | >100 | >100 | >200 |
| Induction (mRNA Fold Change vs. Control) | No significan t induction | No significan t induction | Not reported | Not reported | Not reported | Not reported | No significan t induction |

Data sourced from in vitro studies on human liver microsomes and hepatocytes.[2][3][4][5]

| Transporter | Inhibition (IC50, μM) | Substrate | |
|-----------------------|-----------------------|----------------------------------|--|
| P-glycoprotein (P-gp) | >200 | No | |
| BCRP | >100 | Yes (not clinically significant) | |
| OATP1B1 | >100 | No | |
| OATP1B3 | >100 | No | |
| OCT2 | >100 | No | |
| MATE1 | >100 | No | |
| MATE2-K | >100 | No | |

Data sourced from in vitro studies.[2][3][4][5]

Experimental Protocols

Detailed experimental methodologies for the cited studies are crucial for a thorough evaluation. While complete protocols for all studies are not publicly available, the following provides an



overview of the typical methods used in such investigations.

In Vitro CYP Inhibition Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug against specific CYP enzymes.
- Methodology:
 - Human liver microsomes are incubated with a specific CYP probe substrate and a range of concentrations of the investigational drug (e.g., islatravir).
 - The reaction is initiated by adding a cofactor such as NADPH.
 - After a set incubation period, the reaction is stopped, and the formation of the metabolite
 of the probe substrate is measured using liquid chromatography-tandem mass
 spectrometry (LC-MS/MS).
 - The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro CYP Induction Assays

- Objective: To assess the potential of a drug to induce the expression of CYP enzymes.
- Methodology:
 - Cryopreserved human hepatocytes are cultured and treated with the investigational drug at various concentrations for a specified period (e.g., 48-72 hours).
 - Positive control inducers (e.g., rifampicin for CYP3A4) and a vehicle control are included.
 - After treatment, the cells are harvested, and the mRNA levels of the target CYP enzymes are quantified using reverse transcription-polymerase chain reaction (RT-PCR).
 - Enzyme activity may also be assessed by incubating the treated hepatocytes with a probe substrate.

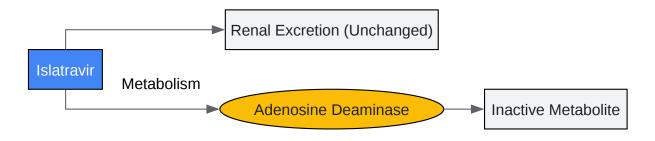


Transporter Interaction Assays

- Objective: To determine if a drug is a substrate or inhibitor of specific drug transporters.
- Methodology:
 - Vesicular transport assays or cell-based assays using cell lines overexpressing a specific transporter (e.g., MDCK-MDR1 for P-gp) are employed.
 - To assess inhibition, the transport of a known probe substrate is measured in the presence and absence of the investigational drug.
 - To determine if the drug is a substrate, its transport across the cell monolayer is measured in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 typically indicates active transport.

Visualizations

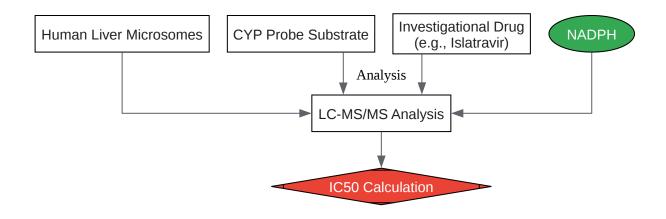
Signaling Pathways and Experimental Workflows



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Caption: Primary metabolic pathway of islatravir.





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Caption: General workflow for an in vitro CYP inhibition assay.

Conclusion

Based on the currently available data, islatravir has a very low potential for clinically significant drug-drug interactions, a desirable characteristic for an antiretroviral agent that will be used in combination therapies. Preliminary findings for **ulonivirine** also suggest a favorable DDI profile, with a dedicated study demonstrating no significant interaction with islatravir. However, a comprehensive assessment of **ulonivirine**'s DDI potential will require the publication of detailed in vitro and in vivo studies. As more data becomes available, this guide will be updated to provide a more complete comparative analysis.

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